

Application Note: Electrophilic Iodination of Alkenes with N-Iodosaccharin

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Compound of Interest

Compound Name: *N-Iodosaccharin*

Cat. No.: *B107423*

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Abstract

This document provides detailed application notes and protocols for the electrophilic iodination of alkenes using **N-Iodosaccharin** (NISac). **N-Iodosaccharin** is a highly efficient and mild reagent for the iodofunctionalization of a variety of alkene substrates.[1][2] Reactions proceed rapidly under neutral conditions, demonstrating significant advantages over other N-haloimide reagents like N-Iodosuccinimide (NIS).[1][2] This application note covers the reaction mechanism, detailed experimental protocols for the synthesis of NISac and its application in alkene iodination, and a summary of reaction outcomes with various substrates.

Introduction

The introduction of an iodine atom into organic molecules is a critical step in synthetic chemistry, as the carbon-iodine bond serves as a versatile handle for subsequent transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[1][2] N-haloamides are a class of moderately electrophilic halogenating agents that operate under neutral conditions.[1] Among these, **N-Iodosaccharin** has emerged as a superior reagent.[1][2]

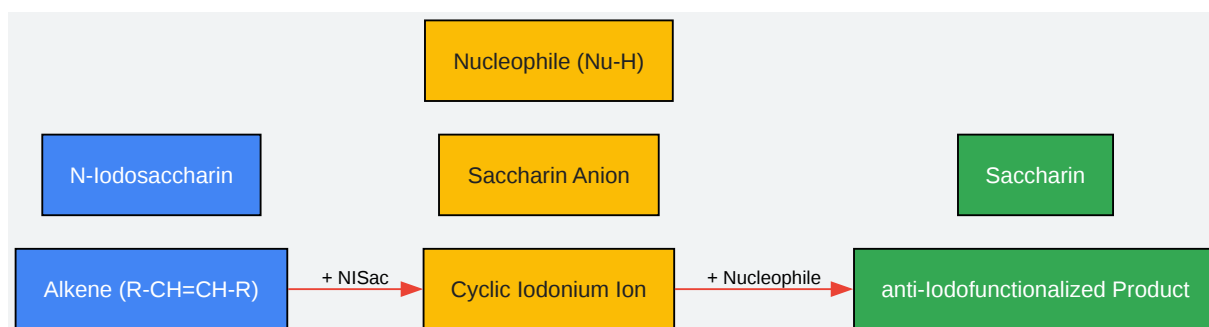
N-Iodosaccharin is a stable, solid compound, soluble in common polar organic solvents like acetonitrile and acetone.[1][2] Its reactivity is significantly higher than that of the more common N-Iodosuccinimide; for instance, the reaction of cyclohexene with NISac in aqueous acetonitrile

is approximately 500 times faster than with NIS.[1][2] A key advantage of NISac is its chemoselectivity; it effectively iodineates alkenes and activated aromatic compounds without affecting easily oxidizable groups such as hydroxyls or aldehydes.[1][2]

Reaction Mechanism

The electrophilic iodination of alkenes with **N-Iodosaccharin** proceeds via a well-established mechanism involving a cyclic iodonium ion intermediate.

- **Electrophilic Attack:** The π -bond of the alkene acts as a nucleophile, attacking the electrophilic iodine atom of **N-Iodosaccharin**.
- **Formation of Iodonium Ion:** This attack leads to the formation of a three-membered cyclic iodonium ion intermediate and the saccharin anion.
- **Nucleophilic Opening:** A nucleophile (often the solvent) attacks one of the carbon atoms of the iodonium ion from the face opposite to the ring (anti-attack). This ring-opening step is regioselective and stereoselective, typically following Markovnikov's rule for unsymmetrical alkenes, where the nucleophile adds to the more substituted carbon. The result is an overall anti-addition of iodine and the nucleophile across the double bond.



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Caption: Mechanism of electrophilic iodination of an alkene with **N-Iodosaccharin**.

Applications & Scope

N-Iodosaccharin facilitates the rapid transformation of alkenes into various iodo-adducts, with the final product being determined by the nucleophile present in the reaction medium.^[1] This versatility makes it a valuable tool for synthesizing a range of important building blocks.

- Iodohydrins: In aqueous organic solvents (e.g., acetonitrile/water), water acts as the nucleophile to yield iodohydrins.
- Iodoethers: When the reaction is conducted in an alcohol (e.g., methanol, ethanol), the corresponding iodoethers are formed.
- Iodoamides: Using acetonitrile as the solvent can lead to the formation of iodo-acetamides via the Ritter reaction pathway.

The reaction is generally clean, with high yields and excellent stereoselectivity for anti-addition products.

Experimental Protocols

Protocol 1: Synthesis of N-Iodosaccharin (NISac)

N-Iodosaccharin can be prepared following the classical procedure for N-haloamides, which involves the reaction of a silver salt of saccharin with iodine.^{[1][2]}

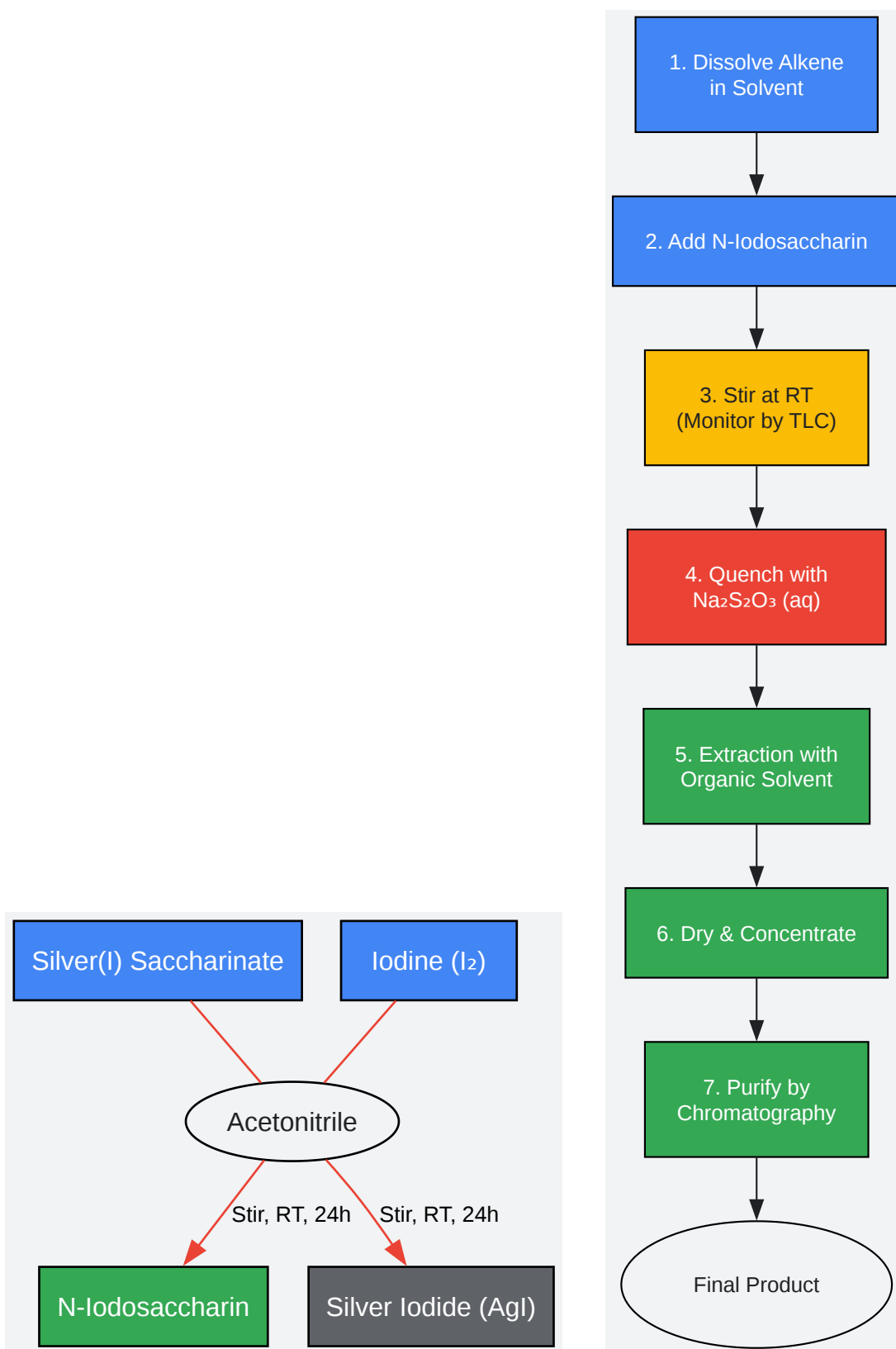
Materials:

- Silver(I) saccharinate
- Iodine (I₂)
- Anhydrous acetonitrile

Procedure:

- Suspend silver(I) saccharinate (1.0 eq) in anhydrous acetonitrile.
- Add a solution of iodine (1.0 eq) in anhydrous acetonitrile dropwise to the suspension at room temperature with vigorous stirring.
- Stir the reaction mixture in the dark for 24 hours at room temperature.

- Monitor the reaction for the disappearance of the iodine color.
- Once the reaction is complete, filter the mixture to remove the silver iodide precipitate.
- Evaporate the solvent from the filtrate under reduced pressure to yield **N-Iodosaccharin** as a stable solid. The product can be purified further by recrystallization.



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References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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